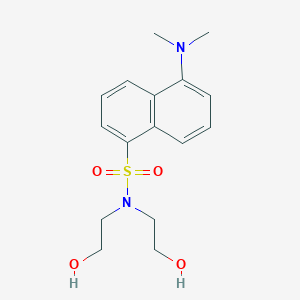

1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)-

Descripción general

Descripción

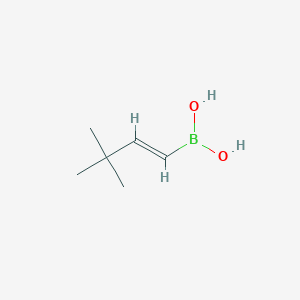

Synthesis Analysis

The synthesis of 1-Naphthalenesulfonamide derivatives involves automated synthesis processes and the use of nitrogen heterocycles. These processes led to the discovery of potent compounds with selective properties (Bradbury et al., 1997).

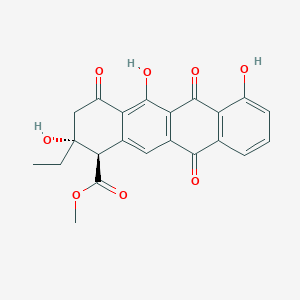

Molecular Structure Analysis

The molecular structure of 1-Naphthalenesulfonamide derivatives has been characterized using various techniques. The analysis reveals details about the configuration of the molecule, including intramolecular hydrogen bonding and geometric distortion in the aromatic part (Woźniak et al., 1990).

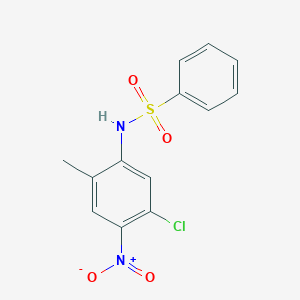

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including electrophilic substitution, which leads to the formation of different derivatives. The reactions demonstrate the versatility and reactivity of the compound in different chemical environments (Mekh et al., 2010).

Physical Properties Analysis

The physical properties, including crystallization, space group, and structure determination through X-ray diffraction, have been extensively studied. These studies provide insights into the physical characteristics and behavior of the compound in different conditions (Pyżalska et al., 1983).

Chemical Properties Analysis

The chemical properties, particularly the basicity and the influence of various substituents on the compound's properties, have been analyzed. These studies shed light on the compound's reactivity and stability under different chemical scenarios (Korzhenevska et al., 2002).

Aplicaciones Científicas De Investigación

Endothelin-A Receptor Antagonism

1-Naphthalenesulfonamide derivatives, including 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)-, have been explored as non-peptide endothelin-A receptor antagonists. Research has shown that certain heterocycles can enhance ETA receptor affinity, with 2-pyrazines particularly effective. These compounds have potential in modulating cardiovascular responses in normotensive rats (Bradbury et al., 1997).

Fluorescence Studies

The fluorescence behavior of 5-dimethylamino-1-naphthalenesulfonamide groups attached to silica surfaces demonstrates wavelength-dependent variations. This property is attributed to surface micro-heterogeneity and solvent accessibility, which could be significant for studying molecular-level surface environments (Lochmüller et al., 1981).

Molecular Structure Analysis

Studies on the molecular structure of related compounds like 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate provide insights into the structural characteristics of naphthalene derivatives. These analyses contribute to understanding the electronic and geometric properties of such compounds (Pyżalska et al., 1983).

Spectroscopy and X-Ray Diffraction

Investigations using ESCA, NMR, and X-ray diffraction have correlated data for various naphthalene derivatives, including 1,8-bis(dimethylamino)naphthalene. These studies reveal the effects of different substituents on electron binding energies and molecular geometry, enhancing our understanding of the chemical behavior of these compounds (Woźniak et al., 1996).

Fluorescent Probes and Photopolymerization Monitoring

Certain naphthalenesulfonamides function as solvatochromic fluorescent probes, useful in monitoring the photopolymerization of dimethacrylates. These probes respond to changes in their environment during polymerization, providing a tool for studying polymer formation processes (Jager et al., 1995).

Propiedades

IUPAC Name |

5-(dimethylamino)-N,N-bis(2-hydroxyethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)23(21,22)18(9-11-19)10-12-20/h3-8,19-20H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZCFUVAHPIIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242123 | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

CAS RN |

96100-89-9 | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096100899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

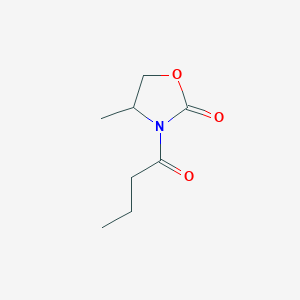

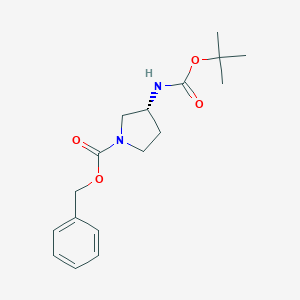

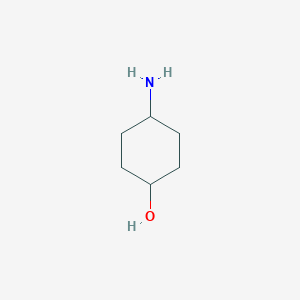

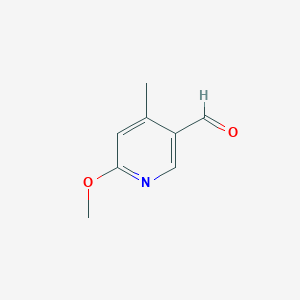

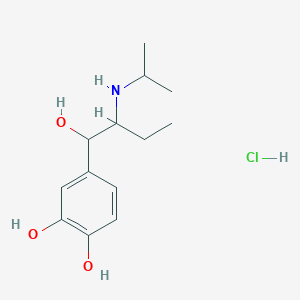

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)